3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[221]heptane is a compound that features a bicyclic structure with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . This reaction yields N,N′-disubstituted bis-ureas containing the trifluoromethoxyphenyl fragment in 58–80% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU): Another compound containing the trifluoromethoxyphenyl group, known for its inhibitory activity against soluble epoxide hydrolase.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026): A similar compound with enhanced inhibitory activity.
Uniqueness
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[221]heptane is unique due to its bicyclic structure and the presence of the trifluoromethoxyphenyl group
Properties
CAS No. |
2763776-75-4 |
---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.3 |
Purity |
93 |
Origin of Product |
United States |
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